3-Isoxazolecarboxylic acid

Vue d'ensemble

Description

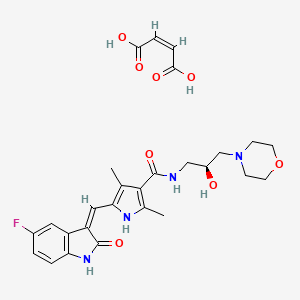

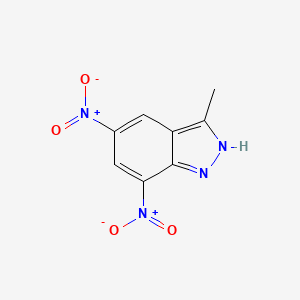

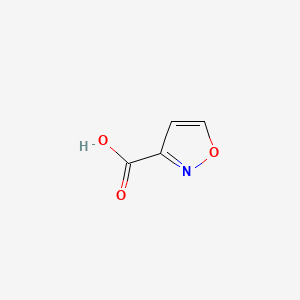

3-Isoxazolecarboxylic acid, also known as isoxazole-3-carboxylic acid, has the molecular formula C4H3NO3 and a molecular weight of 113.07 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Isoxazolecarboxylic acid consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule contains a total of 11 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, and 5 aromatic bonds .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

3-Isoxazolecarboxylic acid is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 3-Isoxazolecarboxylic acid, also known as Isoxazole-3-carboxylic acid:

Pharmacology

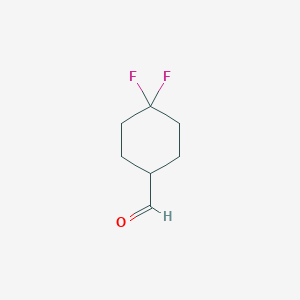

3-Isoxazolecarboxylic acid and its derivatives have shown potential in various pharmacological applications. For instance, certain isoxazole derivatives have been identified as regulators of immune functions, exhibiting significant inhibitory activity toward enzymes like lipooxygenase (LOX) and COX-2, which are involved in inflammatory processes . Additionally, isoxazoles have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases . Moreover, compounds containing the isoxazole/isoxazoline skeleton have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential in cancer therapy .

Chemistry

In the field of chemistry, 3-Isoxazolecarboxylic acid serves as a building block for various synthetic applications. It has been used in the synthesis of a library of urea-/thiourea-based derivatives with anti-tuberculosis activity . The compound’s reactivity and structural properties make it a valuable precursor for creating diverse chemical entities with potential therapeutic effects.

Mécanisme D'action

Target of Action

3-Isoxazolecarboxylic acid, also known as Isoxazole-3-carboxylic acid, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) . The compound’s primary targets are therefore the cellular components of Mtb.

Mode of Action

It has been observed that urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters display potent in vitro activity against both drug-susceptible and drug-resistant mtb . This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death.

Biochemical Pathways

Given its observed activity against mtb, it is likely that the compound interferes with essential biochemical processes within the bacteria, such as cell wall synthesis or energy metabolism .

Pharmacokinetics

Its derivatives have been shown to exhibit sub-micromolar activity against mtb , suggesting that they may have good bioavailability and can reach their targets effectively.

Safety and Hazards

Orientations Futures

Isoxazole derivatives have been found to have significant biological interests, and there is potential for them to be developed into alternate anti-Mtb agents . Furthermore, isoxazole derivatives have been found to have immunoregulatory properties , indicating potential future directions in the field of immunotherapy.

Relevant Papers Several papers have been published on the topic of 3-Isoxazolecarboxylic acid and its derivatives. For instance, a paper by Sahoo et al. discusses the synthesis and biological evaluation of urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters as promising anti-TB agents . Another paper discusses the immunoregulatory properties of isoxazole derivatives .

Propriétés

IUPAC Name |

1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRXGFUANQKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461134 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxylic acid | |

CAS RN |

3209-71-0 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Isoxazole-3-carboxylic acid?

A1: Isoxazole-3-carboxylic acid has the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol.

Q2: Are there any spectroscopic data available for Isoxazole-3-carboxylic acid?

A2: Yes, researchers frequently utilize spectroscopic techniques like IR and NMR to characterize Isoxazole-3-carboxylic acid and its derivatives. For instance, in one study, researchers employed IR and NMR to analyze newly synthesized esters of curcumin and 5-phenylisoxazole-3-carboxylic acid. []

Q3: What are the primary biological targets of Isoxazole-3-carboxylic acid derivatives?

A3: Research indicates that Isoxazole-3-carboxylic acid derivatives demonstrate activity against various targets, including:

- Mycobacterium tuberculosis: Notably, these compounds show potent activity against both replicating and non-replicating forms of the bacteria, making them attractive leads for developing new anti-tuberculosis drugs. [, , , , ]

- HIV-1 Integrase: Certain derivatives act as bioisosteres of β-diketo acid inhibitors, targeting HIV-1 integrase, a key enzyme in the HIV replication cycle. [, ]

- Hsp90: Isoxazole-3-carboxylic acid derivatives, particularly ethylamide 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-morpholin-4-ylmethylphenyl)isoxazole-3-carboxylic acid (AUY922), have shown promise as Hsp90 inhibitors, exhibiting anti-proliferative effects against various cancer cells. [, ]

- Bacterial Serine Acetyltransferase (SAT): Studies have identified substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of SAT, a key enzyme in the L-cysteine biosynthesis pathway of bacteria. Inhibition of this pathway could potentially enhance the efficacy of antibacterial treatments. []

- Melanogenesis: Research suggests that 4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives, structurally related to Isoxazole-3-carboxylic acid, exhibit melanogenesis inhibitory activity, potentially serving as tools for studying pigmentation disorders and developing new treatments. []

Q4: How do Isoxazole-3-carboxylic acid esters exert their anti-tubercular effects?

A4: While the exact mechanism is still under investigation, research suggests that the ester itself might not be the active compound. Instead, hydrolysis of the ester at the site of action could lead to the formation of the corresponding carboxylic acid, which is believed to be the active species. []

Q5: Have Isoxazole-3-carboxylic acid derivatives been tested in vivo?

A5: Yes, certain derivatives, particularly those exhibiting anti-tubercular activity, have undergone in vivo testing. For example, compound 3, a 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, showed promising in vivo anti-tubercular activity but was rapidly metabolized. This led to further structural modifications to enhance metabolic stability. []

Q6: How does modifying the structure of Isoxazole-3-carboxylic acid derivatives affect their activity?

A6: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [, , , , , ] Some key observations include:

- The 3-isoxazolecarboxylic acid ester core is crucial for anti-tubercular activity. []

- The linker and the aromatic ring at the C-5 position can modulate potency and metabolic stability. []

- Lipophilic substituents on the aromatic moiety generally improve potency but may also increase metabolic instability. []

- Replacing the oxymethylene linker with an alkene linker can enhance both metabolic stability and anti-tubercular potency. []

Q7: Have computational methods been employed to study Isoxazole-3-carboxylic acid derivatives?

A7: Yes, computational chemistry plays a crucial role in understanding and optimizing these compounds. Researchers use techniques like:

- Virtual screening: Identifying potential lead compounds from large databases. []

- Structure-based drug design: Optimizing the interactions between the compound and its target. [, ]

- Docking studies: Investigating the binding modes of compounds within the active site of target proteins. [, ]

- Free energy perturbation calculations: Estimating the free energy changes associated with binding and other processes. []

Q8: Is there any information available about the toxicity of Isoxazole-3-carboxylic acid derivatives?

A8: While information regarding the toxicology of the parent compound is limited, some studies on specific derivatives highlight potential safety concerns. For instance, modifications to enhance the metabolic stability of compound 3, while increasing potency, also led to observable neurotoxicity at high dosages. [] This highlights the need for careful evaluation of the safety profile of promising derivatives throughout the drug development process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.